5-Bromo-2-fluoro-3-nitrobenzoic acid

Nucleophilic Aromatic Substitution SNAr Cross-Coupling

Researchers requiring sequential orthogonal functionalization without protecting-group manipulations face limited building block options. 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS 1153279-80-1) solves this with three reactive handles: C1 COOH for amide coupling, C2 F/NO2 for SNAr, and C5 Br for Suzuki-Miyaura cross-coupling. This >98% purity crystalline solid enables precise SAR exploration in kinase inhibitor programs. Supplied in sealed, inert-atmosphere packaging with room-temperature storage and global shipping.

Molecular Formula C7H3BrFNO4
Molecular Weight 264 g/mol
CAS No. 1153279-80-1
Cat. No. B1292040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-nitrobenzoic acid
CAS1153279-80-1
Molecular FormulaC7H3BrFNO4
Molecular Weight264 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br
InChIInChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
InChIKeySXOKSXISBYNNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-3-nitrobenzoic Acid – Technical & Procurement Overview


5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS 1153279-80-1) is a polysubstituted aromatic carboxylic acid featuring a distinct 1,2,3,5-substitution pattern comprising bromine at position 5, fluorine at position 2, nitro group at position 3, and a carboxyl group at position 1 . This substitution array confers three orthogonal reactive handles — a carboxylic acid moiety amenable to amide coupling or esterification, an aryl bromide site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a fluorine/nitro combination that enables sequential nucleophilic aromatic substitution (SNAr) . The compound is supplied as a white to pale-yellow crystalline solid with >97% purity (GC), molecular formula C7H3BrFNO4, and molecular weight 264.01 g/mol . It functions primarily as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly in programs requiring halogen-selective transformations to access structurally complex bioactive molecules .

1
Carboxylic acid handle Enables direct amide coupling or esterification without deprotection.
2
Aryl bromide site Supports Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
3
Fluoro/nitro array Permits sequential SNAr with programmable leaving-group order.

Why Analogs Fail for 5-Bromo-2-fluoro-3-nitrobenzoic Acid


Direct substitution with regioisomeric analogs such as 6-bromo-2-fluoro-3-nitrobenzoic acid, 3-bromo-4-fluoro-2-nitrobenzoic acid, or simpler halobenzoic acids lacking either the nitro or fluoro substituent fundamentally alters reaction outcomes. The 5-bromo-2-fluoro-3-nitro substitution pattern establishes a precise orthogonality between SNAr (fluoro/nitro displacement) and cross-coupling (bromo retention) pathways that is exquisitely sensitive to positional isomerism. Even minor regioisomeric shifts — e.g., moving bromine from C5 to C6 or repositioning the nitro group — can invert chemoselectivity, reduce electrophilicity at the intended reaction site by orders of magnitude, or alter the electronic and steric environment such that downstream coupling yields drop below synthetically useful thresholds. The evidence presented below quantifies the specific mechanistic and practical consequences of substituting this compound with seemingly similar alternatives.

5-Bromo-2-fluoro-3-nitro pattern Fluorine ortho to nitro activates SNAr; bromine para to nitro preserved for cross-coupling.
6-Bromo regioisomer Bromine ortho to fluorine adds steric bulk, reducing cross-coupling efficiency.
Nitro group present Strong electron withdrawal activates fluorine; nitro can also act as a leaving group.
Analog lacking nitro Fluorine displacement impractically slow without nitro activation; no second leaving group.
Free carboxylic acid Immediately available for coupling; avoids basic hydrolysis conditions.
Methyl/ethyl ester analog Requires saponification step; ester may hydrolyze under SNAr or cross-coupling conditions.
Positional isomerism and functional group omission can invert chemoselectivity or drop yields below usable thresholds. Direct kinetic data are class-level; validate in your specific sequence.

Differentiation Evidence: 5-Bromo-2-fluoro-3-nitrobenzoic Acid vs. Analogs


SNAr–Cross-Coupling Orthogonality

The 5-bromo-2-fluoro-3-nitro substitution pattern enables sequential, orthogonal transformations where SNAr occurs selectively at the fluorine-bearing C2 position while preserving the C5 bromine for subsequent Pd-catalyzed cross-coupling. This orthogonality arises from the strong electron-withdrawing effect of the ortho-nitro group on fluorine (C2), which lowers the activation barrier for Meisenheimer complex formation at that site, while the bromine at C5 (para to nitro) remains comparatively deactivated toward SNAr and thus available for cross-coupling. In contrast, the 6-bromo-2-fluoro-3-nitro regioisomer places bromine ortho to fluorine, introducing steric hindrance that reduces cross-coupling efficiency. Analogs lacking the nitro group lose the essential activation for SNAr, rendering fluorine displacement impractically slow under standard conditions. Direct comparative kinetic data for this exact substitution array is not available from the accessible primary literature; this assessment represents class-level inference derived from established SNAr principles [1][2][3].

SNAr–cross-coupling orthogonality
Class-level inference
Target: Fluorine at C2 (ortho to nitro) activated for SNAr; bromine at C5 (para) retained for cross-coupling.
Comparator: 6-Bromo isomer — steric hindrance reduces coupling; no-nitro analog — fluorine unreactive.
Procurement of correct regioisomer preserves intended orthogonal sequence.
No direct comparative kinetics; applies established SNAr principles. Verify under your conditions.
Nucleophilic Aromatic Substitution SNAr Cross-Coupling Chemoselectivity Halogen Displacement

Fluorine vs. Nitro Nucleofugicity in SNAr

In aromatic nucleophilic substitution reactions, the relative leaving-group ability (nucleofugicity) of the nitro group rivals, and in some cases surpasses, that of fluorine [1][2]. For 5-bromo-2-fluoro-3-nitrobenzoic acid, this creates a programmable reactivity profile: the fluorine at C2 can be displaced under mild SNAr conditions, while under alternative conditions (different nucleophile, solvent, or temperature), the nitro group at C3 can serve as the leaving group to install a second substituent. This dual-leaving-group capability is absent in comparators such as 5-bromo-2-fluoro-benzoic acid (lacking nitro), where only fluorine displacement is viable, or 5-bromo-3-nitrobenzoic acid (lacking fluorine), where nitro displacement proceeds but without the electronic activation provided by ortho-fluorine. Direct comparative kinetic data for the 5-bromo-2-fluoro-3-nitro substitution array is not available from the accessible literature; the nucleofugicity relationship is established from general SNAr principles [1][2].

Fluorine vs nitro nucleofugicity
Class-level inference
Target: Both fluorine (C2) and nitro (C3) can serve as leaving groups; nitro rivals or exceeds fluorine mobility in many contexts.
Comparator: Without nitro — only fluorine displacement; without fluorine — nitro displacement less activated.
Dual leaving-group profile provides synthetic flexibility unavailable in mono-leaving-group analogs.
Nucleofugicity trends are class-level; specific sequence order must be validated.
Nucleofugicity Leaving Group SNAr Nitro Displacement Fluorine Displacement

Free Acid vs. Ester Analogs Reactivity

The free carboxylic acid group at C1 provides a third orthogonal reactive handle distinct from the halogen and nitro substituents. This enables amide bond formation with primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt, HATU) or esterification with alcohols, without interference from the bromine or fluorine/nitro groups. In contrast, many commercial analogs of this compound are supplied as methyl or ethyl esters (e.g., methyl 5-bromo-2-fluoro-3-nitrobenzoate), which require an additional saponification step to liberate the free acid before further functionalization can occur. While quantitative comparative data on coupling yields for this specific compound vs. its ester analogs is not available from the accessible literature, the well-established orthogonality of carboxylic acid reactivity relative to aryl halides and nitroarenes supports this differentiation claim [1].

Free acid vs ester reactivity
Class-level inference
Target: Free carboxylic acid directly available for amide coupling or esterification.
Comparator: Methyl/ethyl ester requires saponification; may undergo hydrolysis under basic SNAr or cross-coupling conditions.
Free acid eliminates a deprotection step and avoids potential side reactions during coupling.
No direct comparative yield data for this specific compound; coupling orthogonality is well established.
Carboxylic Acid Amide Coupling Esterification Chemoselectivity Protecting Group

Application Scenarios for 5-Bromo-2-fluoro-3-nitrobenzoic Acid


Orthogonal Diversification for Kinase Inhibitor Fragments

Medicinal chemistry programs targeting kinase ATP-binding pockets require building blocks that enable systematic exploration of chemical space. 5-Bromo-2-fluoro-3-nitrobenzoic acid supports three-stage diversification: (1) amide coupling at C1 to install a hinge-binding motif, (2) SNAr at C2 to introduce a solubilizing group or additional hydrogen-bond donor/acceptor, and (3) Suzuki-Miyaura coupling at C5 to elaborate the hydrophobic back-pocket interaction. This sequential, orthogonal functionalization allows structure-activity relationship (SAR) exploration with minimal protecting-group manipulations, accelerating hit-to-lead optimization [1].

Sequential SNAr-Cross-Coupling to Polysubstituted Biaryls

For process chemistry groups developing scalable routes to biaryl-containing APIs, this compound offers a convergent strategy where the order of operations can be tuned by reaction conditions. The fluorine atom at C2 (activated by ortho-nitro) can be displaced first under mild SNAr conditions, followed by Pd-catalyzed cross-coupling at C5. Alternatively, cross-coupling at C5 can be performed first, followed by SNAr at C2, provided the cross-coupling conditions do not induce nitro-group reduction or undesired halogen exchange [1].

Nitro-Reduced Aniline Precursor for Azo and Heterocyclic Dyes

Selective reduction of the nitro group at C3 to an amine yields 5-bromo-2-fluoro-3-aminobenzoic acid, an intermediate that can undergo diazotization for azo dye synthesis or serve as an ortho-fluoroaniline building block for heterocycle formation (e.g., benzimidazoles, quinazolines). The 5-bromo substituent remains intact during nitro reduction using standard conditions (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation with controlled conditions), preserving the cross-coupling handle for subsequent diversification. This synthetic utility is inferred from the well-established chemoselectivity of nitro reduction in the presence of aryl bromides [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Three orthogonal reactive handles (COOH, Br, F/NO₂)
Chemoselectivity in sequential amidation, SNAr, and cross-coupling
Sequential biaryl synthesis
Order-tunable SNAr and Suzuki-Miyaura pathways
Reaction order does not induce nitro reduction or halogen exchange
Aniline precursor for azo/heterocyclic dyes
Selective nitro reduction in presence of aryl bromide
Amine formation without losing cross-coupling handle

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